3-methoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide
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Overview
Description
3-methoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide is a complex organic compound with the molecular formula C24H24N2O5. This compound is known for its unique structure, which includes a benzamide core linked to a thiazole ring and a methoxyphenyl group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide typically involves the condensation of 3-methoxybenzoic acid with 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol. The reaction mixture is then subjected to purification processes like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and advanced purification techniques ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives .
Scientific Research Applications
3-methoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, This compound stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct biological activities and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C19H18N2O3S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-methoxy-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]benzamide |
InChI |
InChI=1S/C19H18N2O3S/c1-23-16-8-6-13(7-9-16)19-21-15(12-25-19)11-20-18(22)14-4-3-5-17(10-14)24-2/h3-10,12H,11H2,1-2H3,(H,20,22) |
InChI Key |
UJNWNOVPEUZLRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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